![molecular formula C11H21NO3 B2681297 tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate CAS No. 955028-51-0](/img/structure/B2681297.png)
tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate
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Overview
Description
The compound “tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate” is a chemical compound with a molecular weight of 216.28 . It is also known as "tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
. This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.28 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is solid or liquid in its physical form .Scientific Research Applications
Stereoselective Synthesis of Pipecolic Acid Derivatives
The vinylfluoro group, as explored by Purkayastha et al. (2010), is utilized in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. This process involves a cascade of reactions following the acid-catalyzed hydrolysis of a related tert-butyl compound, highlighting its role as an acetonyl cation equivalent under acidic conditions. This methodology provides a novel approach to the synthesis of pipecolic acid derivatives, which are valuable in medicinal chemistry and drug discovery Purkayastha et al., 2010.
Syntheses of Substituted tert-butyl Piperidine Carboxylates
Boev et al. (2015) investigated the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, which are obtained in quantitative yield through reactions with L-selectride. This work demonstrates the versatility of tert-butyl piperidine carboxylates in synthesizing structurally complex and stereochemically defined organic molecules Boev et al., 2015.
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors
Chen Xin-zhi (2011) discussed an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process outlined demonstrates the compound's significance in developing therapeutic agents Chen Xin-zhi, 2011.
Diagnostic and Pharmacokinetic Studies
Muskiet et al. (1981) developed a capillary gas-chromatographic method for profiling tert-butyldimethylsilyl derivatives of certain metabolites for diagnostic and pharmacokinetic studies. This method is applicable in identifying functional tumors and studying the metabolism of aromatic amino acids, illustrating the compound's utility in clinical diagnostics Muskiet et al., 1981.
Biosynthesis of tert-butyl Dihydroxyhexanoate
Liu et al. (2018) researched the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin synthesis, using carbonyl reductase. Their work shows the potential of using organic solvents in biosynthesis processes, offering insights into environmentally friendly and efficient production methods for pharmaceutical intermediates Liu et al., 2018.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHEQDHYZKZJR-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
955028-51-0 |
Source
|
Record name | rac-tert-butyl (3R,5S)-3-hydroxy-5-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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